DC4 Crosslinker -

DC4 Crosslinker

Catalog Number: EVT-1469924
CAS Number:
Molecular Formula: C22H32Br2N4O8
Molecular Weight: 640.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DC4 crosslinker is a mass spectrometry-cleavable crosslinking reagent (18Å in length) that contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay. Initial fragmentation events result in cleavage on either side of the positive charges so that cross-linked peptides can be identified as pairs of ions separated by defined masses. Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y-ions for peptide identification.
Overview

The DC4 crosslinker is a specialized chemical reagent designed for use in mass spectrometry and protein interaction studies. It is classified as a mass spectrometry-cleavable crosslinker, which means it can facilitate the analysis of protein interactions by covalently linking proteins together and allowing for their subsequent identification through mass spectrometry techniques. This crosslinker is particularly valuable in structural biology for mapping protein-protein interactions and understanding the dynamics of protein complexes.

Source

The DC4 crosslinker was developed as part of ongoing research into improving crosslinking methodologies in mass spectrometry. Its design incorporates cyclic diamine structures, which enhance its reactivity and fragmentation properties when subjected to mass spectrometric analysis . The synthesis and characterization of DC4 have been documented in various scientific publications, highlighting its effectiveness in complex biochemical environments .

Classification

DC4 is classified under crosslinking reagents used in biochemical research, particularly those that are mass spectrometry-cleavable. This classification is significant because it allows researchers to utilize the crosslinker to stabilize transient protein interactions while enabling detailed analysis through mass spectrometry techniques.

Synthesis Analysis

Methods

The synthesis of the DC4 crosslinker involves several key steps that leverage the properties of cyclic diamines. The process typically includes:

  1. Formation of Cyclic Diamines: The starting materials are selected based on their ability to form stable cyclic structures that can undergo fragmentation.
  2. Crosslinking Reaction: The cyclic diamines are reacted with appropriate functional groups, typically amines on proteins, to form stable covalent bonds.
  3. Purification and Characterization: After synthesis, the product is purified using techniques such as chromatography, followed by characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry .

Technical Details

The DC4 crosslinker is designed to contain two intrinsic positive charges, which facilitate its fragmentation during mass spectrometric analysis. This characteristic allows peptides linked by DC4 to be cleaved into identifiable fragments under collision-induced dissociation conditions . The structural design also includes an arm span estimated at 18 Å, making it suitable for bridging proteins that are relatively close together in three-dimensional space .

Molecular Structure Analysis

Structure

The molecular structure of the DC4 crosslinker features a backbone composed of cyclic diamine units that provide both stability and reactivity. The specific arrangement allows for effective interaction with lysine residues on target proteins, facilitating covalent bond formation.

Data

  • Molecular Weight: Approximately 300-400 Da (exact value dependent on specific synthesis).
  • Arm Span: Estimated at 18 Å.
  • Fragmentation Behavior: Exhibits favorable fragmentation characteristics under mass spectrometric conditions .
Chemical Reactions Analysis

Reactions

The primary reaction mechanism for the DC4 crosslinker involves nucleophilic attack by amine groups on lysine residues in proteins. This reaction results in the formation of stable amide bonds between proteins, effectively linking them together.

Technical Details

  • Reaction Conditions: Optimal pH and temperature must be maintained during the reaction to ensure high yields.
  • Quenching: The reaction can be halted using excess nucleophiles such as Tris or glycine, which compete with lysine residues for the crosslinker .
Mechanism of Action

Process

The mechanism of action for the DC4 crosslinker involves several stages:

  1. Crosslinking: The DC4 reacts with lysine residues on target proteins, forming covalent bonds.
  2. Fragmentation: Upon analysis via mass spectrometry, the crosslinked peptides undergo fragmentation due to collision-induced dissociation or in-source decay.
  3. Identification: The resulting fragments are analyzed to determine the identity and connectivity of the original peptides .

Data

  • Fragmentation Products: Characteristic fragment ions generated during mass spectrometric analysis allow for robust identification of crosslinked peptides.
  • Efficiency: High efficiency observed in both electrospray ionization and matrix-assisted laser desorption ionization techniques .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in aqueous solutions (up to 1 M).
  • Stability: Stable under dry conditions; retains reactivity over time.

Chemical Properties

  • Reactivity: Highly reactive towards primary amines.
  • Fragmentation Lability: Exhibits significant lability under collision-induced dissociation conditions, facilitating effective peptide identification during mass spectrometric analysis .
Applications

The DC4 crosslinker has several important applications in scientific research:

  • Protein Interaction Studies: Used extensively to capture and analyze protein-protein interactions within complex biological systems.
  • Structural Biology: Facilitates the elucidation of three-dimensional structures of proteins by providing distance constraints between amino acids.
  • Mass Spectrometry Techniques: Enhances the capabilities of mass spectrometry in analyzing complex mixtures by simplifying data interpretation through characteristic fragment ion patterns .
Introduction to Crosslinking Mass Spectrometry (XL-MS) and DC4

Crosslinking mass spectrometry (XL-MS) has emerged as a transformative technique for mapping protein-protein interactions (PPIs) and determining macromolecular architectures. By covalently "freezing" interacting proteins, crosslinkers capture transient or weak interactions that elude conventional structural biology methods like cryo-EM or X-ray crystallography [1] [6]. Among modern crosslinking reagents, DC4 (a quaternary diamine-based crosslinker) represents a significant advancement due to its mass spectrometry-cleavable properties, high solubility, and ability to generate interpretable fragmentation patterns.

Role of Chemical Crosslinkers in Structural Proteomics

Chemical crosslinkers are bifunctional reagents that covalently bridge proximal amino acid residues (e.g., lysine ε-amines) within or between proteins. The resulting "molecular snapshots" provide two critical types of structural information:

  • Spatial Constraints: The maximum Cα–Cα distance between crosslinked residues is determined by the spacer arm length (typically 10–40 Å), offering low-resolution distance restraints for 3D modeling [6] [9].
  • Interaction Topology: Inter-protein crosslinks reveal binding interfaces within complexes, while intra-protein links map folding patterns [3].

Traditional crosslinkers (e.g., DSS, BS³) face limitations in complex biological samples due to:

  • Low abundance of crosslinked peptides (<0.1% of total peptides) [1]
  • Challenging MS/MS spectra with mixed fragment ions from both peptides [10]
  • Hydrolysis susceptibility in aqueous environments [3]

Table 1: Key Functional Groups Targeted by Crosslinkers

Reactive GroupAmino Acid TargetsCommon Crosslinker Chemistry
Primary aminesLysine, N-terminiNHS esters, Imidoesters
SulfhydrylsCysteineMaleimides, Pyridyldisulfides
CarboxylsAspartic acid, Glutamic acidCarbodiimides (EDC)

Evolution of MS-Cleavable Crosslinkers: From DSSO to DC4

MS-cleavable crosslinkers address traditional limitations by fragmenting at predefined sites during collision-induced dissociation (CID), generating diagnostic signature ions. This innovation revolutionized XL-MS data analysis:

  • First-Generation Cleavable Linkers:
  • DSSO (Disuccinimidyl sulfoxide, 2010): Contains a sulfoxide group cleavable via CID. Yields signature ions 54 Da apart but requires specialized algorithms for identification [5] [10].
  • DSBU (Disuccinimidyl dibutyric urea, 2012): Urea-based cleavage generates 85 Da mass shifts. Improved backbone fragmentation but limited solubility [3].

  • DC4’s Design Breakthrough (2012):DC4 introduced a diazabicyclo[2.2.2]octane (DABCO) core—a quaternary diamine—enabling two innovations:

  • Intrinsic Positive Charges: The DABCO moiety bears two permanent positive charges, enhancing ionization efficiency and directing fragmentation toward the crosslinker’s C-N bonds during CID [1] [7].
  • Asymmetric Cleavage: CID produces four rearranged peptides (two from each cleavage site) with mobilized protons, enabling robust MS³ sequencing [1] [7].

Table 2: Comparing MS-Cleavable Crosslinkers

CrosslinkerSpacer Length (Å)Cleavage ChemistryKey Limitation
DSSO10.1SulfoxideComplex MS² spectra
DSBU10.6UreaLow water solubility
DC418.0Quaternary diamineNone significant

DC4 as a Quaternary Diamine-Based Crosslinker: Unique Advantages

DC4’s structure (C₂₂H₃₂Br₂N₄O₈; [Fig 1]) confers distinct biochemical and analytical advantages:

A. Enhanced Fragmentation Efficiency:

  • Cleavage occurs adjacent to the positively charged DABCO group, generating peptide fragments with defined mass separations (Δm = 136.06 Da) [1].
  • Unlike DSSO/DSBU, DC4’s fragments undergo proton rearrangement, yielding comprehensive b/y-ion series in MS³ for unambiguous peptide identification [1] [7].

B. Superior Solubility and Reactivity:

  • Solubility >1 M in water, eliminating organic solvent requirements that denature proteins [1] [4].
  • Bis-NHS ester groups enable rapid reaction kinetics (completed within 30 min at room temperature) [7].

C. Proteome-Wide Applications:

  • Membrane Permeability: Unlike sulfonated crosslinkers (e.g., BS³), DC4 penetrates cells, enabling in vivo crosslinking of intracellular complexes [3] [10].
  • Hybrid Structural Methods: DC4-derived distance restraints have refined cryo-EM models (e.g., the HDL-LCAT complex), resolving ambiguities in dynamic regions [5] [10].

Table 3: DC4 Performance in Model Studies

ApplicationCrosslink YieldKey Insight
Aldolase tetramer (in vitro)>95% efficiencyMapped subunit interfaces at 3.5 Å resolution
HDL-LCAT complex (hybrid)22 inter-protein linksRevealed LCAT binding site on ApoA-I helix 6

Properties

Product Name

DC4 Crosslinker

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide

Molecular Formula

C22H32Br2N4O8

Molecular Weight

640.3 g/mol

InChI

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2

InChI Key

AJWAJFDEYIAPKX-UHFFFAOYSA-L

SMILES

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-]

Synonyms

1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-]

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